molecular formula C19H15N3OS B13732968 (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13732968
M. Wt: 333.4 g/mol
InChI Key: HENBDVWJTRHRLX-PTNGSMBKSA-N
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Description

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a phenyl group, and a sulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one under specific conditions such as the presence of a base like sodium hydroxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydro derivatives.

Scientific Research Applications

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The compound’s overall structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
  • Methylammonium lead halide
  • Secondary bioactive compounds from endosymbiotic bacteria

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of an indole moiety, a phenyl group, and a sulfanyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

4-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11-

InChI Key

HENBDVWJTRHRLX-PTNGSMBKSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=S)N3)C4=CC=CC=C4)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O

Origin of Product

United States

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